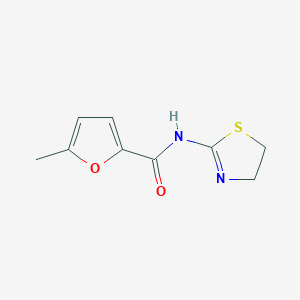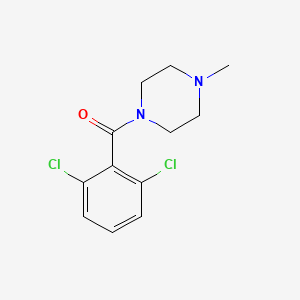![molecular formula C20H20O4 B5692626 7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5692626.png)
7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as Hesperetin-4'-O-(4-methoxybenzyl) ether or HMME. This compound has gained significant attention in the scientific community due to its potential biological activities.
Mechanism of Action
The mechanism of action of HMME is not fully understood. However, it has been proposed that HMME exerts its biological activities through various pathways such as the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. HMME has also been reported to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
HMME has been reported to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is implicated in the pathogenesis of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. HMME has also been reported to reduce inflammation, which is involved in the pathogenesis of various diseases such as arthritis and asthma.
Advantages and Limitations for Lab Experiments
HMME has several advantages as a research tool. It is relatively easy to synthesize and purify, and it is stable under standard laboratory conditions. HMME has also been shown to possess low toxicity, which makes it suitable for in vitro and in vivo experiments. However, the use of HMME in research has some limitations. HMME is a relatively new compound, and its biological activities are not fully understood. Further research is needed to elucidate its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for the research on HMME. One of the potential applications of HMME is in cancer therapy. HMME has been shown to enhance the efficacy of chemotherapy drugs, and it may be used in combination with chemotherapy drugs to improve the treatment outcomes. Another potential application of HMME is in neuroprotection. HMME has been reported to possess neuroprotective properties, and it may be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to explore the potential therapeutic applications of HMME and to elucidate its mechanism of action.
Synthesis Methods
The synthesis of HMME involves the reaction of hesperetin with 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The product is then purified using column chromatography to obtain pure HMME. The yield of HMME is reported to be around 70%.
Scientific Research Applications
HMME has been extensively studied for its potential biological activities. It has been reported to possess antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. HMME has been shown to inhibit the growth of various cancer cells such as breast, lung, and colon cancer cells. It has also been reported to enhance the efficacy of chemotherapy drugs.
properties
IUPAC Name |
7-[(4-methoxyphenyl)methoxy]-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12-13(2)20(21)24-19-14(3)18(10-9-17(12)19)23-11-15-5-7-16(22-4)8-6-15/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGYMRCUROLSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5692552.png)
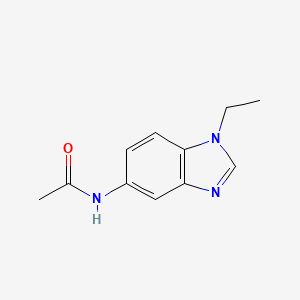
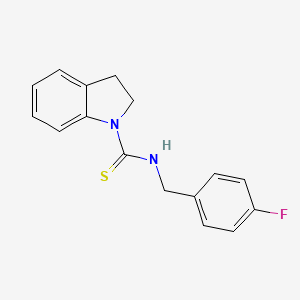
![3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5692572.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5692574.png)
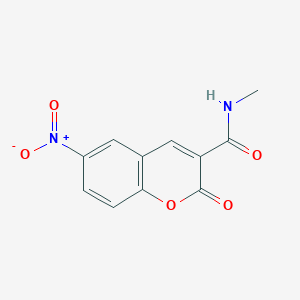
![7-(3,4-dimethoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5692593.png)

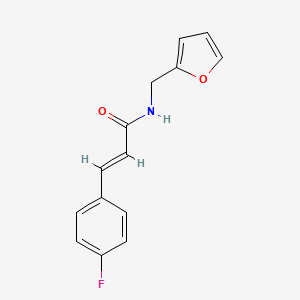
![4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5692613.png)
![1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5692622.png)
